Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate typically involves the reaction of decyl acetate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Hydrochloric Acid or Sodium Hydroxide: Used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Decyl alcohol and 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl] acetic acid.
Scientific Research Applications
Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate has several applications in scientific research:
Proteomics Research: Used as a reagent for labeling and identifying proteins.
Medicinal Chemistry: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.
Industrial Applications: Used in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate involves its interaction with nucleophilic sites on proteins or other biological molecules. The bromoacetyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amines or thiols. This interaction can modify the function of the target molecule, making it useful in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Bromoacetyl Bromide: A related compound with similar reactivity but different applications.
Chloroacetyl Chloride: Another acylating agent used in organic synthesis
Uniqueness
Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is unique due to its specific structure, which combines a decyl ester with a bromoacetyl piperazine moiety. This unique structure allows it to interact with a wide range of biological molecules, making it valuable in proteomics and medicinal chemistry .
Properties
IUPAC Name |
decyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BrN2O4/c1-2-3-4-5-6-7-8-9-12-25-17(23)13-15-18(24)20-10-11-21(15)16(22)14-19/h15H,2-14H2,1H3,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWIMINMWGKQQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC1C(=O)NCCN1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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